
Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties. The presence of a bromine atom and an amino group in the compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene followed by the introduction of the amino group and esterification. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Esterification: The resulting amino-thiophene is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the final product.
Industrial Production Methods
In industrial settings, the production of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination, amination, and esterification steps can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polymers and dyes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for interactions through hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-aminothiophene: Lacks the ester group, making it less versatile in certain synthetic applications.
Methyl 3-amino-3-(2-thienyl)propanoate:
Uniqueness
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate is unique due to the combination of the bromine atom, amino group, and ester functionality. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C8H10BrNO2S |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1 |
Clave InChI |
AXIRWKQFUUXEIK-RXMQYKEDSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=CC=C(S1)Br)N |
SMILES canónico |
COC(=O)CC(C1=CC=C(S1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


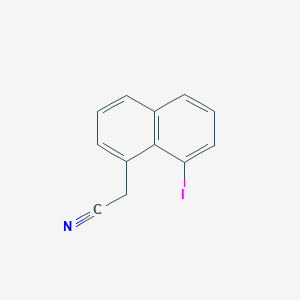
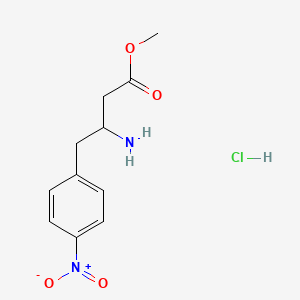
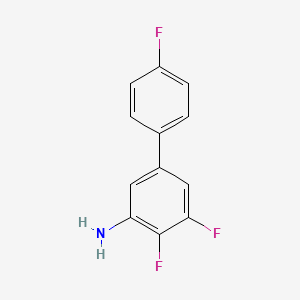

![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
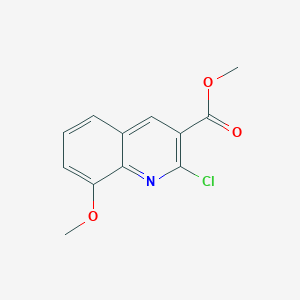
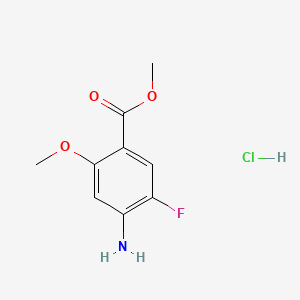


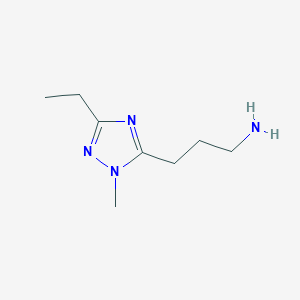
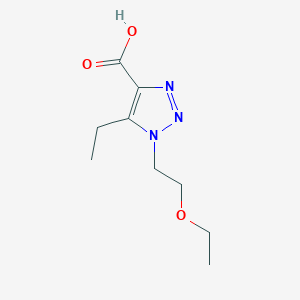
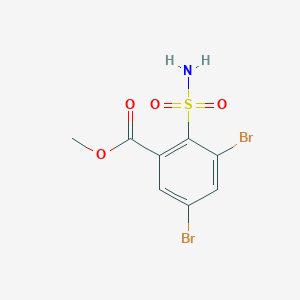
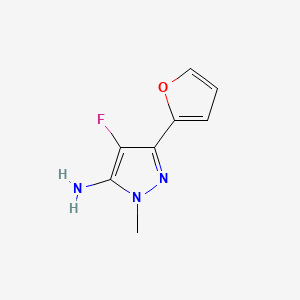
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
